molecular formula C27H35N5O4 B2684253 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922066-39-5

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No. B2684253
CAS RN: 922066-39-5
M. Wt: 493.608
InChI Key: MFRNLGPSFZGLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H35N5O4 and its molecular weight is 493.608. The purity is usually 95%.
BenchChem offers high-quality N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds with complex structures similar to the one have been synthesized and evaluated for various pharmacological activities. For instance, a series of compounds evaluated for their psychotropic, anti-inflammatory, and cytotoxic activities demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also demonstrated antimicrobial action, indicating their potential utility in designing new therapeutic agents (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Agents

Another field of application involves the synthesis of novel compounds with potential antimicrobial and antifungal activities. For example, new quinazoline derivatives have been synthesized and screened for their antibacterial and antifungal activities, highlighting the versatility of such compounds in addressing infectious diseases (Desai et al., 2007).

Antituberculosis and Cytotoxicity Studies

Further, compounds with similar structural features have been explored for their antituberculosis properties and cytotoxic effects. A series of 3-heteroarylthioquinoline derivatives, for instance, showed significant activity against Mycobacterium tuberculosis, with certain compounds displaying no toxic effects against mouse fibroblast cell lines, indicating their potential as safe therapeutic agents (Chitra et al., 2011).

Neurological Applications

The synthesis and evaluation of compounds for neurological applications, such as anticonvulsant effects, also represent a significant area of research. Compounds synthesized with specific structural modifications have been tested in various models of experimental epilepsy, demonstrating the potential of such chemical structures in developing new treatments for neurological disorders (Malik et al., 2013).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O4/c1-30-10-12-32(13-11-30)23(20-5-7-22-19(16-20)4-3-9-31(22)2)18-28-26(33)27(34)29-21-6-8-24-25(17-21)36-15-14-35-24/h5-8,16-17,23H,3-4,9-15,18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNLGPSFZGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC5=C(C=C4)N(CCC5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

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